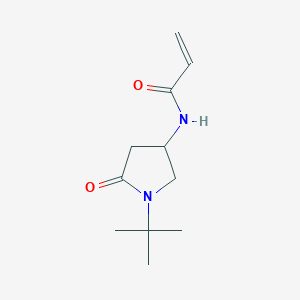

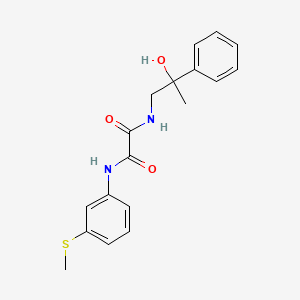

![molecular formula C8H12O2 B2410713 (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one CAS No. 2411183-79-2](/img/structure/B2410713.png)

(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one” is a chemical compound. It is a main component of the molecular structure of Mirogabalin besilate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . Another approach involves the use of bicyclo[3.2.0]hept-2-en-6-ones in the synthesis of Grandisol .Molecular Structure Analysis

The molecular structure of similar compounds like “(1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one” has been studied .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the core of 3-azabicyclo[3.1.1]heptanes was incorporated into the structure of the antihistamine drug Rupatidine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-6-one” have been studied. It has a molecular weight of 111.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Aplicaciones Científicas De Investigación

Chiroptical Studies and Molecular Rearrangements

- Chiroptical Studies : The compound has been studied for its chiroptical properties, particularly in the context of laser photochemistry. The optical activity of its enantiomers is a subject of interest (Cavazza et al., 1982).

- Molecular Rearrangements : Research has also focused on the kinetic study of the thermal rearrangement of this compound, shedding light on its stability and reaction pathways under varying temperatures (Miyamoto & Mukai, 1974).

Preparation and Chemical Behavior

- Preparation Techniques : The preparation methods of various diastereoisomers of this compound and its derivatives have been explored, providing insights into its synthesis and potential applications (Voss et al., 1997).

- Conformational Analysis : Studies on the conformational analysis of related α-methoxyketones provide valuable information on the structural aspects and stability of these compounds (Cossy et al., 1992).

Advanced Applications in Chemistry

- Chiral Complex Studies : Investigations into chiral complexes involving this compound contribute to the understanding of stereochemistry and molecular interactions (Goldfuss et al., 1999).

- α-Ketol Rearrangements : Research on α-ketol rearrangements involving small rings like this compound highlights its dynamic chemical behavior and potential in synthetic chemistry (Brook & Kitson, 1978).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,5S)-6-methoxybicyclo[3.2.0]heptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8-3-5-2-6(9)4-7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCRUKFBMHBVMQ-CJORJKIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C1CC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@H]2[C@@H]1CC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)

![N-(5-methyl-3-isoxazolyl)-2-{[4-oxo-3-[(2-phenylacetyl)amino]-2(4H)-quinazolinyl]sulfanyl}acetamide](/img/structure/B2410645.png)

![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)

![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)